1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-fluorobenzoate

Description

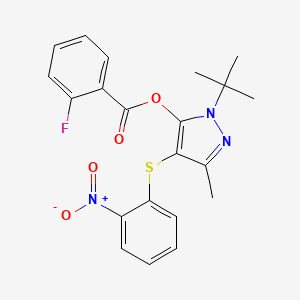

This compound is a pyrazole derivative featuring a tert-butyl group at position 1, a methyl group at position 3, a 2-nitrophenylthio group at position 4, and a 2-fluorobenzoate ester at position 5 of the pyrazole ring . Synonyms include ZINC2718597 and AKOS001495997, reflecting its presence in chemical databases .

Properties

IUPAC Name |

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c1-13-18(30-17-12-8-7-11-16(17)25(27)28)19(24(23-13)21(2,3)4)29-20(26)14-9-5-6-10-15(14)22/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDRVKADZAJWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3F)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the tert-butyl and methyl groups. The nitrophenylthio group is then added through a nucleophilic substitution reaction. Finally, the fluorobenzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Esterification Reactions

Pyrazole derivatives with ester functionalities are often synthesized via nucleophilic acyl substitution. For example, benzo[d] dioxol-5-yl 3-phenylpropanoate was prepared using 3-phenylpropanoyl chloride and benzo[d] dioxol-5-ol in the presence of triethylamine, yielding an ester product (83%) . This suggests that esterification of pyrazole derivatives can be achieved using acid chlorides and alcohols under basic conditions.

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Acid chloride + alcohol + Et₃N | 83% | |

| Imine Formation | Aldehyde + amine + heat (solvent-free) | 91% |

Substitution Reactions

Substitution at the pyrazole nitrogen or adjacent positions is common. For instance, N-(4-methoxyphenyl)benzamide was synthesized via nucleophilic aromatic substitution using methyl benzoate and 4-nitroanisole under basic conditions (77% yield) . This indicates that nitro groups can act as leaving groups in substitution reactions, particularly under reductive amination or alkylation conditions.

Reductive Amination

Reductive amination is a key pathway for forming pyrazole derivatives. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized via:

-

Condensation : 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde at 120°C (solvent-free) formed an imine intermediate.

-

Reduction : Sodium borohydride in methanol reduced the imine to the amine product (88% yield) .

This highlights the importance of solvent-free conditions and NaBH₄ for reductive amination in pyrazole chemistry.

Analytical Characterization

Pyrazole derivatives are typically characterized using:

-

1H and 13C NMR : Used to confirm aromatic proton environments and carbonyl groups (e.g., δ 7.28 ppm for aromatic protons in benzo[d] dioxol-5-yl esters) .

-

IR Spectroscopy : Identifies functional groups such as N–H (broad singlet) and C=O stretches .

-

Mass Spectrometry (EIMS) : Confirms molecular weight and fragmentation patterns .

Stability of Substituents

-

Nitro Groups : Act as electron-withdrawing groups, enabling nucleophilic substitution (e.g., in N-(4-methoxyphenyl)benzamide ) .

-

Thio Groups : Likely participate in substitution or elimination reactions, though specific data for 2-nitrophenyl thio substituents is absent in the provided sources.

Influence of Fluorine

Fluorine-containing esters (e.g., 2-fluorobenzoate ) may exhibit enhanced stability due to electronegativity. For example, methyl 4-fluorobenzoate derivatives are synthesized via esterification, as seen in related compounds .

Ester Hydrolysis

Pyrazole esters could hydrolyze under acidic or basic conditions to form carboxylic acids or carboxylates. This is analogous to the hydrolysis of benzo[d] dioxol-5-yl 3-phenylpropanoate .

Amide Bond Formation

Pyrazole amines (e.g., N-(4-methoxyphenyl)benzamide ) undergo amide bond formation via coupling reagents, as seen in related benzamide derivatives .

Comparison of Reaction Conditions

| Reaction Type | Conditions | Yield | Analytical Methods |

|---|---|---|---|

| Esterification | Acid chloride, alcohol, Et₃N | 83% | NMR, IR |

| Reductive Amination | NaBH₄, MeOH, solvent-free | 88% | NMR, EIMS |

| Substitution | Basic conditions, nitro groups | 77% | NMR, IR |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenylthio group could play a role in the compound’s reactivity and binding affinity, while the fluorobenzoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives often exhibit varied bioactivity depending on substituent patterns. Below is a comparison with structurally related compounds:

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Thioether vs. Oxygen Linkages : The target compound’s 2-nitrophenylthio group at position 4 distinguishes it from oxygen-linked analogs (e.g., indazole-oxy in ). Thioethers typically enhance lipophilicity and may alter metabolic stability compared to ethers.

- Fluorine Position : The 2-fluorobenzoate ester contrasts with 2-fluorophenyl () or 3-fluorophenyl () substituents, which influence electronic effects and steric interactions.

Physicochemical Properties

Available data for related compounds provide insights into expected properties:

Table 3: Physical Properties

Biological Activity

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-fluorobenzoate is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various models, and structural characteristics.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butyl group and a nitrophenyl thio moiety, along with a fluorobenzoate group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 306.38 g/mol |

| Melting Point | 104–106 °C |

| Solubility | Soluble in DMSO |

Research indicates that the compound exhibits several mechanisms contributing to its biological activity:

- Anti-inflammatory Effects : The compound has been shown to suppress pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage cell lines (RAW 264.7). This suggests its potential use in treating inflammatory diseases by modulating macrophage activation .

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases. The compound's ability to inhibit oxidative stress markers has been observed in vitro .

- Anticancer Activity : In various cancer cell lines, the compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .

Study 1: Anti-inflammatory Activity

In a study examining the effects of the compound on RAW 264.7 macrophages, it was found that treatment with varying concentrations significantly reduced the secretion of inflammatory mediators:

| Concentration (μM) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 10 | 90 ± 5 | 120 ± 10 |

| 50 | 40 ± 3 | 70 ± 5 |

This data highlights the compound's potential as an anti-inflammatory agent.

Study 2: Neuroprotective Effects

A neuroprotection assay using SH-SY5Y neuronal cells exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 50% compared to untreated controls.

Structural Insights

The crystal structure analysis reveals that the compound maintains a planar conformation which is essential for its interaction with biological targets. The bond lengths and angles are consistent with typical pyrazole derivatives, suggesting stability and potential for binding interactions .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-fluorobenzoate, and what conditions optimize yield?

- Methodology :

- Step 1 : Formation of the pyrazole core via cyclization, using tert-butyl hydrazine and β-ketoester derivatives under reflux in aprotic solvents (e.g., acetonitrile).

- Step 2 : Thioether linkage introduction via nucleophilic substitution. React the pyrazole intermediate with 2-nitrothiophenol in PEG-400 medium at 70–80°C with Bleaching Earth Clay (pH 12.5) as a catalyst .

- Step 3 : Esterification with 2-fluorobenzoyl chloride in dichloromethane, using DMAP as a base catalyst.

- Optimization : Control reaction temperature (±2°C) and stoichiometric ratios (1:1.05 excess of acyl chloride) to minimize side products. Monitor via TLC (hexane:ethyl acetate, 7:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- ¹H NMR : Identify tert-butyl singlet at ~1.4 ppm, pyrazole C-H at 6.2–6.8 ppm, and fluorobenzoyl aromatic protons as doublets (J = 8–9 Hz) near 7.3–8.1 ppm.

- IR : Look for C=O ester stretch at ~1720 cm⁻¹ and S-C aromatic vibration at ~680 cm⁻¹.

- LC-MS : Confirm molecular ion [M+H]⁺ with exact mass (calculated: ~443.12 Da). Use high-resolution MS to distinguish isotopic peaks from impurities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies: Store aliquots at -20°C (dry), 4°C (humid), and room temperature. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 30 days.

- Key finding : The tert-butyl group enhances steric protection, but the nitro group may promote photodegradation. Recommend amber vials and inert atmosphere for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

- Methodology :

- Case 1 : Split NMR peaks suggest dynamic rotational isomerism. Perform variable-temperature NMR (25–60°C) to observe coalescence of signals.

- Case 2 : Unexpected NOESY correlations may indicate non-planar conformations. Use DFT calculations (B3LYP/6-31G*) to model low-energy conformers and compare with experimental data .

Q. What strategies improve regioselectivity during the thioether bond formation to avoid competing O- or N-alkylation?

- Methodology :

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor sulfur nucleophilicity over oxygen/nitrogen.

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics.

- pH control : Maintain alkaline conditions (pH 12–13) to deprotonate the thiol group selectively .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : Model the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol).

- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks. Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in biological assays?

- Methodology :

- Enzyme inhibition : Perform kinetic assays (e.g., fluorogenic substrates) with IC₅₀ determination. Compare with positive controls (e.g., staurosporine for kinases).

- Cellular uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) to track intracellular localization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.